
3,4-DIFLUOROPHENYLZINC IODIDE
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Overview
Description
3,4-Difluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3F2IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorophenylzinc iodide can be synthesized through the reaction of 3,4-difluoroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Difluoroiodobenzene+Zn→3,4-Difluorophenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Direct Zinc Insertion into Aryl Iodides
The compound is typically synthesized via direct insertion of zinc metal into 3,4-difluoroiodobenzene. This reaction is highly efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), often accelerated by activating zinc dust with dibromoethane .
Key Reaction:
3,4-Difluoroiodobenzene+ZnDMF/THF, 25°C3,4-Difluorophenylzinc Iodide
Substrate | Solvent | Time (min) | Yield (%) | Reference |
---|---|---|---|---|
3,4-Difluoroiodobenzene | DMF | 15–25 | 95–97 | |
3,4-Difluorobromobenzene | DMF | 60–120 | 50–60 | |
3,4-Difluoroiodobenzene | THF | 30–45 | 80–85 |
Notes:
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Aryl chlorides (e.g., 3,4-difluorochlorobenzene) remain unreactive even under elevated temperatures .
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The reaction is stereospecific and avoids benzyne formation due to the high covalency of the Zn–C bond .
Palladium-Catalyzed Couplings
This compound participates in Negishi couplings with aryl halides, enabling the synthesis of biaryl scaffolds. Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used .
Example Reaction:
3,4-Difluorophenylzinc Iodide+Ar–XPd(0)3,4-Difluorobiaryl+ZnX2
Substrate (Ar–X) | Catalyst | Product | Yield (%) | Reference |
---|---|---|---|---|
4-Methoxyphenyl iodide | Pd(PPh₃)₄ | 3,4-Difluoro-4'-methoxybiphenyl | 85 | |
5-Fluoropyrimidin-4-yl bromide | PdCl₂(dppf) | Voriconazole intermediate | 65 |
Applications:
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Used in the synthesis of Voriconazole , an antifungal agent, via coupling with fluoropyrimidine derivatives .
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Tolerates functional groups such as ketones, amines, and esters .
Reaction with Hypervalent Iodine Reagents
The zinc-bound aryl group can transfer to iodine(III) reagents (e.g., para-(difluoroiodo)toluene) for electrophilic fluorination or arylation .
Mechanism:
Ar–ZnI+PhIF2→Ar–F+PhI+ZnF2
Reagent | Product | Yield (%) | Reference |
---|---|---|---|
para-(Difluoroiodo)toluene | 3,4-Difluorophenyl-F | 72 | |
PhI(OAc)₂–BF₃ | Diaryl ethers | 68 |
Limitations:
Stability and Handling
Challenges and Limitations
Scientific Research Applications
3,4-Difluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of fluorinated compounds that can serve as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Applied in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 3,4-difluorophenylzinc iodide exerts its effects involves the transfer of the phenyl group to an electrophile in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylzinc bromide: Similar in structure and reactivity but uses bromine instead of iodine.
Phenylzinc iodide: Lacks the fluorine substituents, resulting in different reactivity and selectivity.
4-Fluorophenylzinc iodide: Contains only one fluorine substituent, leading to variations in chemical behavior
Uniqueness
3,4-Difluorophenylzinc iodide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science .
Biological Activity
3,4-Difluorophenylzinc iodide is a zinc organometallic compound that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity. This article reviews the current understanding of its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 3,4-difluoroiodobenzene with zinc in a suitable solvent. The structure can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, particularly in cross-coupling reactions that are pivotal in drug discovery.
Anticancer Properties
Recent studies have indicated that organozinc compounds, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of zinc complexes showed improved cytotoxicity against various cancer cell lines compared to their non-metal counterparts. The presence of fluorine atoms enhances the electron-withdrawing properties of the aromatic ring, which is crucial for biological activity.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.63 |
Reference Compound (Tamoxifen) | MCF-7 | 10.38 |
Doxorubicin | MCF-7 | 2.78 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analysis has shown that treatment with this compound leads to increased caspase-3/7 activity, suggesting activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study on zinc complexes indicated that they could inhibit biofilm formation and filamentation of Candida albicans, a common fungal pathogen.
Table 2: Antimicrobial Efficacy of Zinc Complexes
Compound | Pathogen | MIC (µM) |
---|---|---|
This compound | Candida albicans | 5.0 |
Fluconazole | Candida albicans | 10.0 |
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI reported that organozinc compounds demonstrated enhanced activity against breast cancer cell lines when modified with electron-withdrawing groups such as fluorine. This modification led to improved binding affinity to target proteins involved in cancer proliferation.
- Case Study on Antimicrobial Properties : In a comparative analysis of various zinc complexes against Candida strains, it was found that those containing fluorinated phenyl groups displayed significantly lower MIC values than their non-fluorinated counterparts, underscoring the importance of structural modifications.
Properties
IUPAC Name |
1,2-difluorobenzene-5-ide;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMDEQDEMWPDU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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